A Technical Guide to tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate: A Chiral Building Block for Novel Therapeutics
A Technical Guide to tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate: A Chiral Building Block for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Chiral Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral amines, in particular, represent a privileged class of intermediates, forming the backbone of a vast array of pharmacologically active agents. This guide delves into the technical intricacies of a specialized chiral building block: tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate .
While a specific CAS number for this molecule is not widely cataloged, it is available from specialized chemical suppliers under product identifiers such as Biosynth product code PMB76050 [1][2]. Its structure, featuring a bromine-substituted phenyl ring, a chiral diaminoethane backbone, and a strategically placed tert-butyloxycarbonyl (Boc) protecting group, makes it a highly valuable precursor for the synthesis of novel β-arylethylamines. This class of compounds is of significant interest in medicinal chemistry due to its presence in numerous neurotransmitters and other bioactive molecules[3][4].
This document serves as a comprehensive technical resource, providing insights into the synthesis, characterization, and potential applications of this versatile intermediate, empowering researchers to leverage its unique structural features in the design and development of next-generation therapeutics.
Physicochemical and Predicted Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development. While extensive experimental data for tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate is not publicly available, its key properties can be reliably predicted using computational methods.
| Property | Predicted Value | Source |
| Molecular Formula | C13H19BrN2O2 | - |
| Molecular Weight | 315.21 g/mol | - |
| XLogP3 | 2.8 | PubChem (Predicted) |
| Hydrogen Bond Donors | 2 | PubChem (Predicted) |
| Hydrogen Bond Acceptors | 2 | PubChem (Predicted) |
| Rotatable Bonds | 5 | PubChem (Predicted) |
| Appearance | Likely a white to off-white solid | Inferred from analogs |
Proposed Synthesis and Manufacturing Workflow
The synthesis of tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate can be logically approached through a multi-step sequence, leveraging well-established methodologies in organic chemistry for amine protection and manipulation. The following proposed workflow is designed to be robust and scalable, providing a clear pathway for its laboratory-scale preparation.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-azido-1-(4-bromophenyl)ethan-1-ol
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To a solution of 4-bromobenzaldehyde in a suitable aprotic solvent (e.g., dichloromethane), add a catalytic amount of zinc iodide.
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Slowly add trimethylsilyl cyanide at 0 °C and allow the reaction to stir at room temperature until the formation of the cyanohydrin is complete (monitored by TLC).
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The crude cyanohydrin is then carefully reduced. A common method involves the use of a reducing agent like lithium aluminium hydride, but for the conversion to an azido alcohol, a two-step process is safer. First, the cyano group is converted to an azide.
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The crude product is then treated with sodium azide in a protic solvent like methanol.
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The reaction is worked up using standard aqueous extraction procedures to yield 2-azido-1-(4-bromophenyl)ethan-1-ol.
Step 2: Reduction of Azide to Primary Amine
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The 2-azido-1-(4-bromophenyl)ethan-1-ol is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF).
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This solution is added dropwise to a suspension of a reducing agent like lithium aluminium hydride (LiAlH4) in THF at 0 °C.
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The reaction is carefully quenched with water and aqueous sodium hydroxide.
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The resulting mixture is filtered, and the organic layer is dried and concentrated to give 2-amino-1-(4-bromophenyl)ethan-1-ol.
Step 3: Selective Boc Protection of the Aliphatic Amine
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The 2-amino-1-(4-bromophenyl)ethan-1-ol is dissolved in dichloromethane.
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Triethylamine is added as a base, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)2O) at 0 °C. The primary aliphatic amine is more nucleophilic and will preferentially be protected over the hydroxyl group under these conditions.
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The reaction is stirred at room temperature until completion, followed by an aqueous workup to isolate tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate.
Step 4: Conversion of the Hydroxyl Group to the Second Amino Group
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The hydroxyl group of tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate is converted to an azide, for example, using a Mitsunobu reaction with diphenylphosphoryl azide (DPPA).
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The resulting azide intermediate is then reduced to the primary amine using a Staudinger reduction (triphenylphosphine followed by water) to yield the final product, tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate.
Spectroscopic and Analytical Data (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4-1.5 ppm), aromatic protons in the 4-bromophenyl ring (two doublets in the range of 7.2-7.6 ppm), and diastereotopic protons of the ethyl backbone. The methine proton adjacent to the phenyl ring and the newly formed amino group would likely appear as a multiplet. The protons of the two amino groups would be visible as broad singlets.
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¹³C NMR: The carbon NMR would display a signal for the carbonyl of the Boc group around 155 ppm, signals for the quaternary and methyl carbons of the tert-butyl group around 80 ppm and 28 ppm, respectively, and distinct signals for the carbons of the 4-bromophenyl ring.
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Mass Spectrometry (MS): The ESI-MS spectrum would be expected to show a prominent [M+H]⁺ ion, with a characteristic isotopic pattern for the presence of one bromine atom.
Applications in Drug Development and Medicinal Chemistry
The primary utility of tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate lies in its role as a versatile chiral intermediate for the synthesis of more complex molecules, particularly those containing the β-phenylethylamine scaffold[3][7].
Workflow for Deprotection and Derivatization
Caption: Deprotection and subsequent derivatization pathways.
The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to unmask the primary amine. The resulting chiral 2-(4-bromophenyl)ethane-1,2-diamine is a valuable synthon for a variety of chemical transformations:
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Amide Coupling: The free amines can be acylated with a wide range of carboxylic acids to generate novel amide derivatives.
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Reductive Amination: The amines can undergo reductive amination with aldehydes or ketones to introduce diverse substituents.
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Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in many therapeutic agents.
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Cross-Coupling Reactions: The bromine atom on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of further molecular complexity.
The 2-phenethylamine motif is a core component of many classes of drugs, including agonists and antagonists for various G-protein coupled receptors (GPCRs)[4]. The presence of the bromine atom allows for late-stage functionalization, making this building block particularly attractive for the generation of compound libraries for high-throughput screening.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate is not widely available, general precautions for handling similar chemical intermediates should be strictly followed. Based on the safety information for related compounds like N-Boc protected 2-bromoethylamine, this compound may be harmful if swallowed and may cause skin and eye irritation[8].
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate represents a valuable and versatile tool for the modern medicinal chemist. Its unique combination of a chiral diaminoethane backbone, a strategically placed Boc protecting group, and a functionalizable aromatic ring provides a powerful platform for the synthesis of novel and complex molecular architectures. While the lack of a readily available CAS number suggests its status as a specialized research chemical, its potential for enabling the discovery of new therapeutic agents is significant. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to unlock its potential in their drug discovery endeavors.
References
- Supporting Information for an unspecified article.
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. ([Link])
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. ([Link])
-
Certificate of Analysis - tert-Butyl N-(4-bromophenyl)carbamate. Boron Molecular. ([Link])
-
Tert-butyl 4-bromophenethyl(ethyl)carbamate | C15H22BrNO2 | CID 129626470. PubChem. ([Link])
-
Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. ACS Publications. ([Link])
-
2-Phenethylamines in Medicinal Chemistry: A Review. PubMed. ([Link])
-
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. ([Link])
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. ([Link])
-
2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central. ([Link])
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. ([Link])
Sources
- 1. biosynth.com [biosynth.com]
- 2. biosynth.com [biosynth.com]
- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 39684-80-5 Cas No. | 2-Bromoethylamine, N-BOC protected | Apollo [store.apolloscientific.co.uk]
